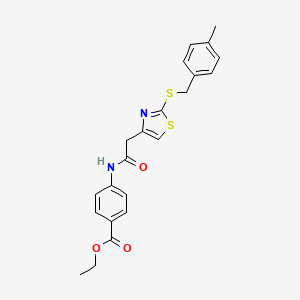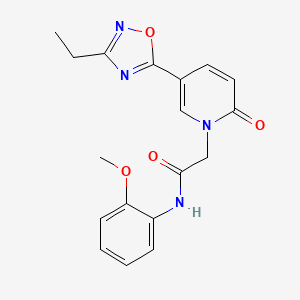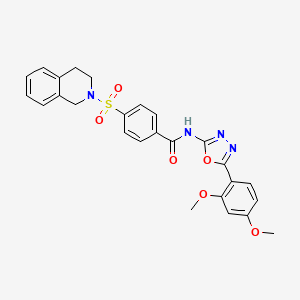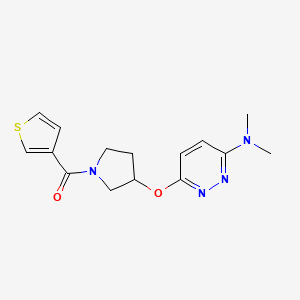![molecular formula C22H23FN4O3S B2731150 N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide CAS No. 1973485-18-5](/img/structure/B2731150.png)
N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide” is a chemical compound with the CAS Number: 1206161-97-8 . It has a molecular weight of 425.51 . The compound is typically stored in a refrigerator and is shipped at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties could not be found from the web search results.
Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to the specified chemical have been synthesized and evaluated for various biological activities. For instance, Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents for antiulcer applications. These compounds demonstrated significant cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their therapeutic potential in gastrointestinal protection Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L. (1989).
Antiviral Drug Discovery
The review by De Clercq (2009) covers the paradigm shifts in antiviral drug discovery, touching upon the structural analogues and derivatives of imidazo[1,2-a]pyridines and their roles in the development of new antiviral therapies. These compounds are part of innovative strategies to address viral infections such as dengue fever and HIV, offering insights into their relevance in antiviral research De Clercq, E. (2009).
Anticancer Research
Ammar et al. (2019) synthesized a new series of imidazo[2,1-b]thiazole derivatives, incorporating 3-fluorophenyl and pyrimidine rings to evaluate their anticancer profiles. These compounds showed cytotoxic activity against colon cancer and melanoma cell lines, with certain derivatives exhibiting superior activity compared to the control, sorafenib. This study emphasizes the potential of structurally similar compounds in developing new anticancer agents Ammar, U. M., Abdel‐Maksoud, M. S., & Oh, C. (2019).
Novel Synthesis Approaches
Ramesha et al. (2016) presented an efficient method for the synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, showcasing the versatility and efficacy of novel synthetic routes. These methods offer a foundation for creating various derivatives with potential therapeutic applications, underlining the importance of innovative synthesis strategies in expanding the chemical and biological utility of these compounds Ramesha, A., Sandhya, N. C., Kumar, C. S. P., Hiremath, M., Mantelingu, K., & Rangappa, K. (2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 has been assigned, indicating that breathing dust/fume/gas/mist/vapors/spray should be avoided .
properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c23-18-12-16(6-7-17(18)13-26-8-10-31(29,30)11-9-26)19-2-1-3-21-24-20(14-27(19)21)25-22(28)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVZZJCRDVVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=CC(=C(C=C4)CN5CCS(=O)(=O)CC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)




![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2731089.png)